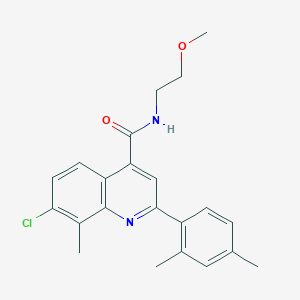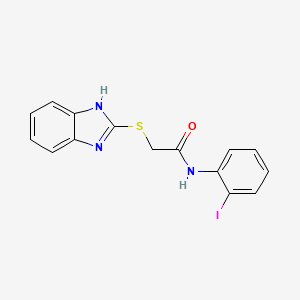![molecular formula C15H13ClN4O B4563454 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4563454.png)
1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole
Overview
Description
1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound characterized by its unique tetrazole ring structure
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then cyclized to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 4-methylphenol under appropriate conditions to yield the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1H-tetrazole: The presence of an ethyl group can affect the compound’s solubility and interaction with molecular targets.
1-(4-Chlorophenyl)-5-[(4-hydroxyphenoxy)methyl]-1H-tetrazole: The hydroxy group can introduce additional hydrogen bonding interactions, potentially altering the compound’s properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-11-2-8-14(9-3-11)21-10-15-17-18-19-20(15)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWELCCFOBVSNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-5-(4-bromophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4563388.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4563392.png)
![(4E)-2-(4-chlorophenyl)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4563402.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4563404.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4563406.png)
![3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4563413.png)
![methyl {(5E)-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4563424.png)

![2-methyl-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4563432.png)
![(2E)-3-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B4563436.png)
![2-(1-isopropyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4563447.png)
![N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4563464.png)
![{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-(4-NITROPHENYL)-4-PIPERIDYL]METHANONE](/img/structure/B4563465.png)
